2-(4-chlorophenoxy)-N-(furan-2-ylmethyl)-2-methyl-N-(thiophen-3-ylmethyl)propanamide
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Overview
Description
2-(4-chlorophenoxy)-N-(furan-2-ylmethyl)-2-methyl-N-(thiophen-3-ylmethyl)propanamide is an organic compound that features a complex structure with multiple functional groups. This compound includes a chlorophenoxy group, a furan ring, a thiophene ring, and an amide linkage. Such compounds are often of interest in various fields of chemistry and pharmacology due to their potential biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-(furan-2-ylmethyl)-2-methyl-N-(thiophen-3-ylmethyl)propanamide typically involves multi-step organic reactions. A common approach might include:
Formation of the chlorophenoxy intermediate: This can be achieved by reacting 4-chlorophenol with an appropriate alkylating agent.
Introduction of the furan and thiophene groups: These can be incorporated through nucleophilic substitution reactions or cross-coupling reactions.
Formation of the amide bond: This step usually involves the reaction of an amine with a carboxylic acid derivative (such as an acid chloride or ester) under appropriate conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of catalysts, solvent selection, and reaction condition optimization.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-(furan-2-ylmethyl)-2-methyl-N-(thiophen-3-ylmethyl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under strong oxidizing conditions.
Reduction: The amide group can be reduced to an amine under reducing conditions.
Substitution: The chlorophenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction might yield amines.
Scientific Research Applications
2-(4-chlorophenoxy)-N-(furan-2-ylmethyl)-2-methyl-N-(thiophen-3-ylmethyl)propanamide may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Investigation of its potential pharmacological activities.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-(furan-2-ylmethyl)-2-methyl-N-(thiophen-3-ylmethyl)propanamide would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenoxy)-N-(furan-2-ylmethyl)-2-methylpropanamide: Lacks the thiophene group.
2-(4-chlorophenoxy)-N-(thiophen-3-ylmethyl)-2-methylpropanamide: Lacks the furan group.
2-(4-chlorophenoxy)-2-methyl-N-(thiophen-3-ylmethyl)propanamide: Lacks the furan group and has a different substitution pattern.
Uniqueness
The presence of both furan and thiophene rings in 2-(4-chlorophenoxy)-N-(furan-2-ylmethyl)-2-methyl-N-(thiophen-3-ylmethyl)propanamide might confer unique chemical and biological properties, making it distinct from similar compounds.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-(furan-2-ylmethyl)-2-methyl-N-(thiophen-3-ylmethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClNO3S/c1-20(2,25-17-7-5-16(21)6-8-17)19(23)22(12-15-9-11-26-14-15)13-18-4-3-10-24-18/h3-11,14H,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLWDKXQBKNADJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N(CC1=CSC=C1)CC2=CC=CO2)OC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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